N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide
Description
N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and a carboxamide group The compound also features a but-2-ynyl group, which is an alkyne with a triple bond between the second and third carbon atoms
Properties
IUPAC Name |
N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-6-13-9(14)8-4-5-10(11,12)7-8/h8H,4-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKRXIZNQKGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)C1CCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluorocyclopentanone with but-2-ynylamine under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The fluorine atoms and the carboxamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the alkyne group and exhibit similar reactivity.
Indole derivatives: Known for their diverse biological activities, these compounds also contain aromatic rings and nitrogen atoms.
Uniqueness
N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring, fluorine atoms, and an alkyne group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
